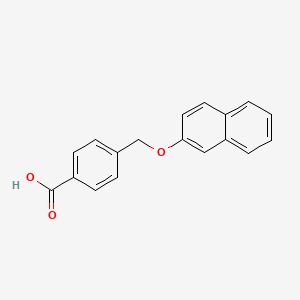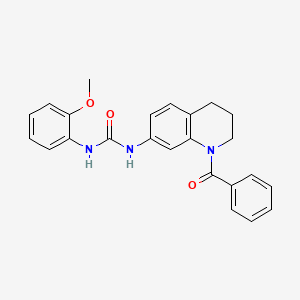
1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclopropanecarboxylic acid, featuring a tetrahydropyran ring
Mecanismo De Acción
Target of Action
One of the search results mentions that Acid Phosphatase (APase) non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate
Mode of Action
It is suggested that apase non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid
Biochemical Pathways
Given the potential interaction with apase, it is possible that the compound could affect pathways involving the hydrolysis of monoesters and anhydrides of phosphoric acid . The downstream effects of this interaction would likely involve changes in the levels of inorganic phosphate, which could have various impacts depending on the specific cellular context.
Result of Action
If the compound does indeed interact with apase and participate in the hydrolysis of monoesters and anhydrides of phosphoric acid, this could result in the production of inorganic phosphate . The effects of this would depend on the specific cellular context.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors. . This method is favored for its efficiency and the ability to produce highly substituted tetrahydropyran derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve the use of platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This process is known for its tolerance to various substitution patterns and functional groups, making it suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid has several scientific research applications:
Biology: The compound is utilized in cell biology as a reagent for various assays and experiments.
Industry: The compound is used in the synthesis of fragrant compounds and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid: The parent compound, which lacks the tetrahydropyran ring.
Tetrahydropyran derivatives: Compounds that feature the tetrahydropyran ring but differ in other substituents.
Uniqueness
1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the tetrahydropyran ring. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
IUPAC Name |
1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVPEYICKYUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447944-17-3 |
Source


|
| Record name | 1-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)

![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2927019.png)
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)



![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2927025.png)


![(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine](/img/structure/B2927030.png)

![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide](/img/structure/B2927034.png)
![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B2927036.png)
